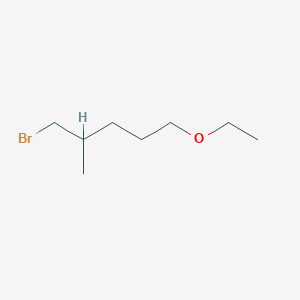
1-Bromo-5-ethoxy-2-methylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-5-ethoxy-2-methylpentane is an organic compound with the molecular formula C8H17BrO It is a branched alkane with a bromine atom attached to the first carbon, an ethoxy group attached to the fifth carbon, and a methyl group attached to the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-5-ethoxy-2-methylpentane can be synthesized through a multi-step process involving the bromination of 5-ethoxy-2-methylpentane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced separation techniques, such as distillation and chromatography, ensures the isolation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-5-ethoxy-2-methylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (t-BuOK) can result in the formation of 5-ethoxy-2-methylpent-1-ene.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH3) in polar solvents like water or ethanol.
Elimination Reactions: Potassium tert-butoxide (t-BuOK) in tert-butanol or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, chromium trioxide (CrO3) in acetic acid.
Major Products Formed:
Nucleophilic Substitution: 5-ethoxy-2-methylpentanol, 5-ethoxy-2-methylpentanenitrile, 5-ethoxy-2-methylpentylamine.
Elimination Reactions: 5-ethoxy-2-methylpent-1-ene.
Oxidation: 5-ethoxy-2-methylpentanal, 5-ethoxy-2-methylpentanoic acid.
Aplicaciones Científicas De Investigación
1-Bromo-5-ethoxy-2-methylpentane has several applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways. It may also serve as a probe to investigate the interactions between small molecules and biological macromolecules.
Industry: Used as an intermediate in the production of fine chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-5-ethoxy-2-methylpentane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene, with the base abstracting a proton from a β-carbon and the bromine atom leaving as a bromide ion. The ethoxy group can participate in oxidation reactions, where it is converted to an aldehyde or carboxylic acid through the transfer of electrons to the oxidizing agent.
Comparación Con Compuestos Similares
1-Bromo-5-ethoxy-2-methylpentane can be compared with other similar compounds, such as:
1-Bromo-2-methylpentane: Lacks the ethoxy group, leading to different reactivity and applications.
1-Bromo-5-methoxy-2-methylpentane: Contains a methoxy group instead of an ethoxy group, which may affect its chemical properties and reactivity.
1-Bromo-5-ethoxyhexane:
The uniqueness of this compound lies in its specific combination of functional groups and carbon chain length, which provides distinct reactivity and potential for diverse applications in scientific research.
Propiedades
Fórmula molecular |
C8H17BrO |
|---|---|
Peso molecular |
209.12 g/mol |
Nombre IUPAC |
1-bromo-5-ethoxy-2-methylpentane |
InChI |
InChI=1S/C8H17BrO/c1-3-10-6-4-5-8(2)7-9/h8H,3-7H2,1-2H3 |
Clave InChI |
JMUWBFXSTCZAAU-UHFFFAOYSA-N |
SMILES canónico |
CCOCCCC(C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Cyclopropylmethyl)amino]but-3-EN-2-one](/img/structure/B13184739.png)
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(phenylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13184754.png)
![4-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-4-ol](/img/structure/B13184759.png)
![{3-[(Azepan-1-yl)methyl]phenyl}boronic acid](/img/structure/B13184761.png)
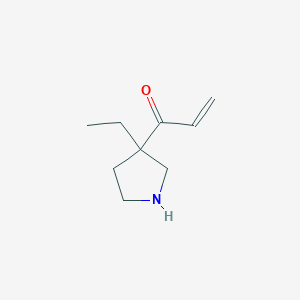
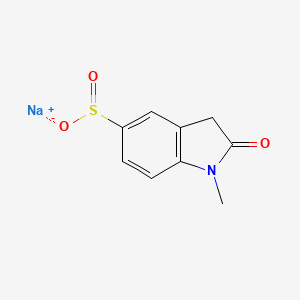
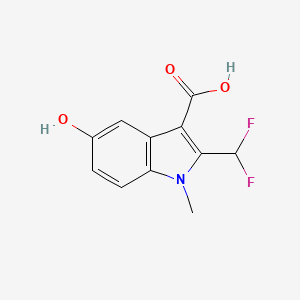

![(2E)-3-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13184784.png)

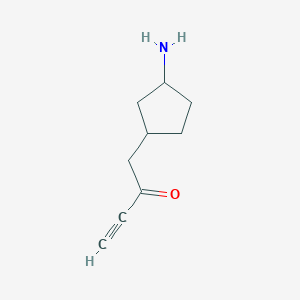

![2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetic acid](/img/structure/B13184801.png)
